molecular formula C17H17FN2O4S B2434884 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenoxy)acetamide CAS No. 941885-99-0

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B2434884
CAS No.: 941885-99-0
M. Wt: 364.39
InChI Key: WBHVCCOELGHFNY-UHFFFAOYSA-N
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Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenoxy)acetamide is a synthetic organic compound characterized by its unique structural features, which include a dioxidoisothiazolidinyl group, a phenyl ring, and a fluorophenoxyacetamide moiety. This compound is of interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-fluorophenol, 4-nitrophenyl isothiocyanate, and acetic anhydride.

    Step 1 Formation of 4-Fluorophenoxyacetic Acid: 4-Fluorophenol is reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 4-fluorophenoxyacetic acid.

    Step 2 Synthesis of 4-(1,1-Dioxidoisothiazolidin-2-yl)phenylamine: 4-Nitrophenyl isothiocyanate is reduced to 4-aminophenyl isothiocyanate, which is then oxidized to form the dioxidoisothiazolidinyl derivative.

    Step 3 Coupling Reaction: The final step involves coupling 4-fluorophenoxyacetic acid with 4-(1,1-dioxidoisothiazolidin-2-yl)phenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isothiazolidinyl moiety.

    Reduction: Reduction reactions can target the nitro group if present in intermediates.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products depend on the specific reactions but can include various substituted derivatives of the original compound, which may have different biological activities or properties.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Material Science:

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding: Studies on its binding affinity to various proteins can provide insights into its biological functions.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals, particularly for diseases where enzyme inhibition is a therapeutic strategy.

    Diagnostic Tools: Its derivatives could be used in the development of diagnostic agents.

Industry

    Agriculture: Possible applications as a pesticide or herbicide due to its biological activity.

    Pharmaceuticals: Large-scale production for use in drug formulations.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxidoisothiazolidinyl group may play a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. The fluorophenoxyacetamide moiety could enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-chlorophenoxy)acetamide
  • N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-bromophenoxy)acetamide

Uniqueness

Compared to similar compounds, N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenoxy)acetamide may exhibit unique properties due to the presence of the fluorine atom, which can influence its electronic properties and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c18-13-2-8-16(9-3-13)24-12-17(21)19-14-4-6-15(7-5-14)20-10-1-11-25(20,22)23/h2-9H,1,10-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHVCCOELGHFNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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